molecular formula C9H19NO B14871865 1-Isopropyl-4,4-dimethylpyrrolidin-3-ol

1-Isopropyl-4,4-dimethylpyrrolidin-3-ol

Cat. No.: B14871865
M. Wt: 157.25 g/mol
InChI Key: IDQTZICRSKGIBA-UHFFFAOYSA-N
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Description

1-Isopropyl-4,4-dimethylpyrrolidin-3-ol is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound’s structure features an isopropyl group and two methyl groups attached to the pyrrolidine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-4,4-dimethylpyrrolidin-3-ol can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4,4-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents in solvents like water or acetic acid.

    Reduction: NaBH4, LAH, and catalytic hydrogenation in solvents like ethanol or THF.

    Substitution: Halogens, electrophiles, and catalysts in solvents like dichloromethane or chloroform.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Isopropyl-4,4-dimethylpyrrolidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4,4-dimethyl-1-propan-2-ylpyrrolidin-3-ol

InChI

InChI=1S/C9H19NO/c1-7(2)10-5-8(11)9(3,4)6-10/h7-8,11H,5-6H2,1-4H3

InChI Key

IDQTZICRSKGIBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C(C1)(C)C)O

Origin of Product

United States

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